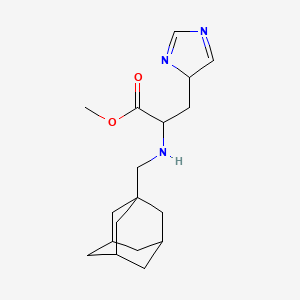![molecular formula C21H21ClF2O4S B10752582 3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid is a complex organic compound characterized by its unique structural features, including a cyclohexyl ring substituted with both 4-chlorophenylsulfonyl and 2,5-difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid typically involves multiple steps:
Formation of the Cyclohexyl Core: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the 4-Chlorophenylsulfonyl Group: This step often involves sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Addition of the 2,5-Difluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 2,5-difluorobenzene and an appropriate catalyst like aluminum chloride.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the materials science industry, the compound’s unique properties could be exploited in the creation of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl and fluorophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,4-difluorophenyl)cyclohexyl]propanoic acid
- 3-[(3R)-3-(4-bromophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Uniqueness
Compared to similar compounds, 3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid stands out due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The presence of the 4-chlorophenylsulfonyl group also imparts unique electronic properties that can influence the compound’s overall behavior in various applications.
Properties
Molecular Formula |
C21H21ClF2O4S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-4-7-17(8-5-15)29(27,28)21(18-12-16(23)6-9-19(18)24)11-1-2-14(13-21)3-10-20(25)26/h4-9,12,14H,1-3,10-11,13H2,(H,25,26)/t14?,21-/m1/s1 |
InChI Key |
HMVCACBDXIUZTM-OKKPIIHCSA-N |
Isomeric SMILES |
C1CC(C[C@](C1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
Canonical SMILES |
C1CC(CC(C1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)
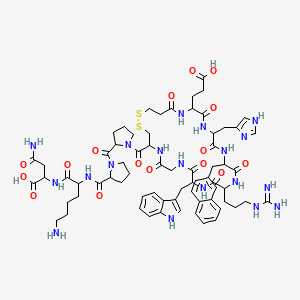
![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)

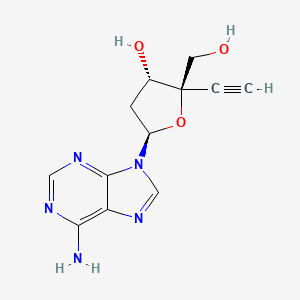
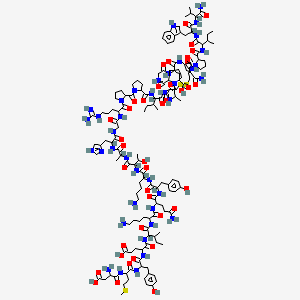
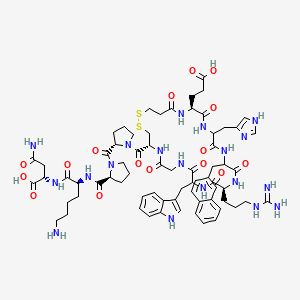
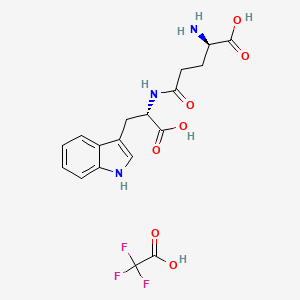
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)
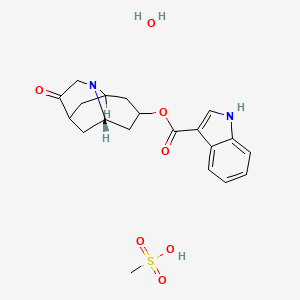

![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)
